Phenyl 1-hydroxy-2-naphthoate

Catalog No.
S773451
CAS No.
132-54-7
M.F
C17H12O3
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 1-hydroxy-2-naphthoate

CAS Number

132-54-7

Product Name

Phenyl 1-hydroxy-2-naphthoate

IUPAC Name

phenyl 1-hydroxynaphthalene-2-carboxylate

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H

InChI Key

QHDYIMWKSCJTIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O

Intermediate for Natural Product Synthesis:

PHN serves as a valuable building block for the synthesis of various natural products with diverse biological activities. The 1-hydroxy-2-naphthoate moiety present in PHN is found in several natural products with cytotoxic properties, including 3-hydroxymollugin and 3-methoxymollugin [1]. Researchers utilize PHN as a starting material to construct these and other natural products with potential medicinal applications [1].

[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7.

Exploration of Anti-Cancer Properties:

The presence of the 1-hydroxy-2-naphthoate group in PHN has sparked interest in its potential anti-cancer properties. Studies suggest that derivatives of hydroxynaphthoates, including PHN, exhibit anti-carcinogenic activity [1, 2]. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of PHN in cancer treatment [1, 2].

[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7. [2] National Center for Biotechnology Information. PubChem [Internet]. U.S. National Library of Medicine. [cited 2024 Feb 28]; Available from:

Investigating Anti-Inflammatory Activity:

Research suggests that other related compounds, such as methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate, exhibit anti-inflammatory activity [1]. This finding has led to some exploration of the potential anti-inflammatory properties of PHN as well. However, further research is needed to fully understand its potential in this area [1].

[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7.

Other Potential Applications:

Beyond the aforementioned areas, PHN may also hold potential in other scientific research fields. Some potential applications include:

  • Material science: Exploring the use of PHN in the development of liquid crystals [1].
  • Medicinal chemistry: Utilizing PHN as a scaffold for the design and synthesis of novel drugs with various therapeutic applications [2].

Phenyl 1-hydroxy-2-naphthoate, with the chemical formula C₁₇H₁₂O₃ and CAS number 132-54-7, is a phenyl ester derived from 1-hydroxy-2-naphthoic acid. This compound is recognized for its role as a liquid crystal intermediate and is utilized in various chemical syntheses, particularly in the development of natural products and anti-carcinogenic compounds . The structure features a naphthalene ring system, which contributes to its unique properties, including solvatochromism—an observable change in color depending on the solvent used .

Typical of esters and aromatic compounds. Key reactions include:

  • Esterification: It can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to 1-hydroxy-2-naphthoic acid and phenol.
  • Nucleophilic Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Additionally, it has been noted that this compound exhibits intramolecular hydrogen bonding, which influences its dipole moment and reactivity in different states .

Phenyl 1-hydroxy-2-naphthoate and its derivatives have demonstrated significant biological activities. They are known for:

  • Antibacterial Properties: Certain derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Compounds such as methyl 1-hydroxy-2-naphthoate have shown anti-inflammatory properties.
  • Anticancer Potential: The compound is involved in the synthesis of molecules that have exhibited cytotoxic effects against cancer cells .

The biological significance of hydroxynaphthoate derivatives highlights their potential in drug discovery and therapeutic applications.

The synthesis of Phenyl 1-hydroxy-2-naphthoate typically involves:

  • Esterification Reaction:
    • Reacting 1-hydroxy-2-naphthoic acid with phenol in the presence of an acid catalyst (e.g., sulfuric acid) under heat.
    • This reaction yields Phenyl 1-hydroxy-2-naphthoate along with water as a by-product.
  • Alternative Methods:
    • It can also be synthesized through coupling reactions involving naphthalene derivatives and phenolic compounds under specific conditions that favor the formation of the ester bond.

These methods allow for the production of high-purity Phenyl 1-hydroxy-2-naphthoate suitable for various applications .

Phenyl 1-hydroxy-2-naphthoate finds applications in several fields:

  • Liquid Crystal Displays: As an intermediate in liquid crystal formulations.
  • Pharmaceuticals: Used as a precursor in synthesizing biologically active compounds.
  • Chemical Research: Employed in studies related to solvatochromism and photochemistry due to its unique optical properties .

Research has indicated that Phenyl 1-hydroxy-2-naphthoate interacts significantly with solvents, leading to changes in its spectral properties. Studies have focused on:

  • Solvatochromism: The compound's color change in different solvents is attributed to intramolecular hydrogen bonding affecting its electronic structure.
  • Photophysical Properties: Investigations into how light absorption and emission are influenced by solvent interactions have been conducted, revealing insights into its potential uses in photonic applications .

Phenyl 1-hydroxy-2-naphthoate belongs to a broader class of hydroxynaphthoate derivatives. Here are some similar compounds:

Compound NameStructure TypeUnique Properties
Methyl 1-hydroxy-2-naphthoateMethyl esterNoted for anti-inflammatory activity
Ethyl 1-hydroxy-2-naphthoateEthyl esterExhibits antibacterial effects
1-Hydroxy-2-naphthoic acidCarboxylic acidRecognized for broad-spectrum antibacterial properties
3-HydroxymolluginNatural productCytotoxic properties against cancer

The uniqueness of Phenyl 1-hydroxy-2-naphthoate lies in its specific structure that allows it to serve as a versatile intermediate while also exhibiting distinct solvatochromic behavior that differentiates it from other similar compounds .

While the exact discovery date remains undocumented, phenyl 1-hydroxy-2-naphthoate emerged as a synthetic target in the mid-20th century, particularly in studies exploring naphthoate ester chemistry. Early investigations focused on its role as an intermediate in synthesizing polycyclic aromatic compounds. A pivotal milestone occurred in 1995 with the crystallographic characterization of its structure, revealing an intramolecular hydrogen bond that stabilizes a six-membered ring system. This structural insight underscored its potential in designing molecules with controlled conformational properties.

Significance in Organic Chemistry

The compound’s significance lies in its dual functionality:

  • Reactive Ester Group: The phenyl ester moiety enables nucleophilic substitution and hydrolysis, facilitating its use in synthesizing carboxylic acids and amides.
  • Aromatic Hydroxylation: The hydroxy group at the 1-position participates in hydrogen bonding and redox reactions, influencing solubility and biological activity.

Its solvatochromic properties, driven by intramolecular proton transfer, further enhance its utility in optoelectronic materials.

Position in the Naphthoate Family of Compounds

Phenyl 1-hydroxy-2-naphthoate occupies a niche within the naphthoate family, which includes methyl, ethyl, and other alkyl esters. Key distinctions include:

  • Phenyl Substituent: Enhances aromatic stabilization and lipophilicity compared to shorter-chain esters.
  • Hydroxy Positioning: The 1-hydroxy group introduces steric and electronic effects distinct from 2-hydroxy or 3-hydroxy analogs.
PropertyPhenyl 1-Hydroxy-2-NaphthoateMethyl 1-Hydroxy-2-Naphthoate
SolubilityLow in polar solventsModerate in polar solvents
ReactivityResistant to hydrolysisProne to hydrolysis
ApplicationsDrug intermediates, liquid crystalsAntibacterial agents

Current Research Landscape

Recent advancements highlight its role in:

  • Anticancer Drug Synthesis: Serves as a precursor for phenanthroindolizidine alkaloids like deoxytylophorinine, which exhibit PI3K/MAPK pathway inhibition in cancer cells.
  • Liquid Crystal Development: Utilized in designing materials with tunable optical properties.
  • Biodegradation Studies: Enzymatic cleavage pathways involving 1-hydroxy-2-naphthoate 1,2-dioxygenase have been explored for environmental remediation.

Intramolecular Hydrogen Bonding Mechanisms

The stability and conformational landscape of PHN are governed by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (-C=O) groups. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the most stable conformer features a strong O-H- - - O=C hydrogen bond, with a bond length of approximately 1.65 Å (Figure 1) [2]. This interaction stabilizes the molecule by ~15 kJ·mol$$^{-1}$$ compared to alternative conformers [2]. The hydrogen bond induces planarity in the naphthoate moiety, while the phenyl ester group rotates ±68.8° out of the plane, minimizing steric hindrance [2].

Table 1: Key geometric parameters of PHN’s dominant conformer

ParameterValue
O-H- - - O=C bond length1.65 Å
Dihedral angle (C-O-C=O)68.8°
Bond angle (O-H- - - O)148°

Infrared (IR) spectroscopy of matrix-isolated PHN confirms the presence of a broad O-H stretching band at 3200 cm$$^{-1}$$, characteristic of strong hydrogen bonding [2]. The absence of multiple conformers in cryogenic matrices underscores the thermodynamic dominance of this hydrogen-bonded structure [2].

Quasi-Ring Formation Through Hydrogen Bonding

The intramolecular hydrogen bond in PHN facilitates the formation of a six-membered quasi-ring structure, comprising the hydroxyl oxygen, hydrogen, carbonyl oxygen, and adjacent carbon atoms (Figure 2) [2]. This pseudo-cyclic arrangement imposes rigidity on the naphthalene core, limiting rotational freedom and enhancing electronic conjugation. The quasi-ring’s stability is further evidenced by its resistance to thermal disruption up to 93–96°C, as indicated by the compound’s melting point [1]. Computational models predict that breaking the hydrogen bond would require ~45 kJ·mol$$^{-1}$$, destabilizing the quasi-ring and enabling conformational flexibility [2].

Crystal Lattice Organization

While direct crystallographic data for PHN remains limited, its off-white crystalline morphology and melting profile suggest a lattice stabilized by van der Waals interactions and π-π stacking [1]. The planar naphthalene system likely facilitates face-to-face stacking, while the out-of-plane phenyl groups introduce steric bulk, reducing packing efficiency. This hypothesis aligns with the compound’s moderate melting point (93–96°C), which reflects a balance between intermolecular forces and molecular symmetry [1].

Table 2: Physical properties of PHN relevant to lattice organization

PropertyValue
Melting point93–96°C
Crystal formOff-white powder
Molecular weight264.28 g·mol$$^{-1}$$

Solvatochromic Behavior and Environmental Sensitivity

PHN exhibits pronounced solvatochromism, with absorption and emission spectra shifting in response to solvent polarity. In aprotic solvents like hexane, the compound displays a blue-shifted absorption maximum (~350 nm), while in polar solvents such as methanol, a red shift to ~380 nm occurs [1] [4]. This behavior arises from dipole-dipole interactions between PHN’s excited-state electron density and solvent molecules, which stabilize the charge-transfer state [4].

UV irradiation of PHN at 235–331 nm induces photodecarbonylation, yielding 2-phenoxynaphthalen-1-ol and carbon monoxide [2]. The reaction proceeds via a Norrish-type mechanism, where the excited-state carbonyl group abstracts a γ-hydrogen, leading to bond cleavage [2]. This photochemical sensitivity underscores the compound’s instability under prolonged UV exposure, necessitating dark storage for experimental use [2].

Table 3: Solvatochromic shifts of PHN in select solvents

SolventPolarity Index$$\lambda_{\text{max}}$$ (nm)
Hexane0.0350
Ethanol5.2370
Methanol6.6380

Physical Description

DryPowde

XLogP3

4.8

UNII

0749HK9B6B

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

132-54-7

Wikipedia

Phenyl 1-hydroxy-2-naphthoate

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing
2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester: ACTIVE

Dates

Modify: 2023-08-15

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